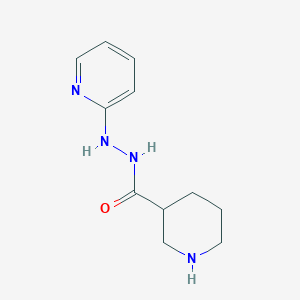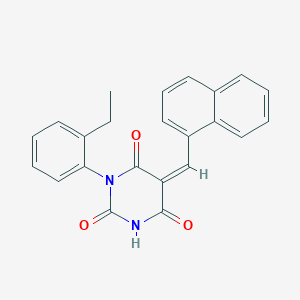![molecular formula C18H23N5OS B5131416 N-{[2-(4-methyl-1-piperazinyl)-3-pyridinyl]methyl}-2-(4-pyridinylthio)acetamide](/img/structure/B5131416.png)
N-{[2-(4-methyl-1-piperazinyl)-3-pyridinyl]methyl}-2-(4-pyridinylthio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[2-(4-methyl-1-piperazinyl)-3-pyridinyl]methyl}-2-(4-pyridinylthio)acetamide, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential treatment for various types of cancer and autoimmune diseases. The compound is known to selectively inhibit the activity of a protein called Bruton's tyrosine kinase (BTK), which plays a critical role in the signaling pathways that regulate cell growth, differentiation, and survival.
Mechanism of Action
BTK is a key component of the B-cell receptor signaling pathway, which is essential for the activation and proliferation of B-cells. By inhibiting BTK activity, N-{[2-(4-methyl-1-piperazinyl)-3-pyridinyl]methyl}-2-(4-pyridinylthio)acetamide can block the downstream signaling pathways that regulate cell growth and survival, leading to the suppression of cancer and autoimmune disease cells.
Biochemical and Physiological Effects:
N-{[2-(4-methyl-1-piperazinyl)-3-pyridinyl]methyl}-2-(4-pyridinylthio)acetamide has been shown to have a number of biochemical and physiological effects in preclinical studies. These include the inhibition of BTK phosphorylation and downstream signaling pathways, the induction of apoptosis (programmed cell death) in cancer and immune cells, and the suppression of cytokine production and inflammation in autoimmune diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-{[2-(4-methyl-1-piperazinyl)-3-pyridinyl]methyl}-2-(4-pyridinylthio)acetamide is its selectivity for BTK, which reduces the risk of off-target effects and toxicity. The compound has also shown good pharmacokinetic properties, such as high oral bioavailability and long half-life, which make it suitable for clinical development. However, one of the limitations of N-{[2-(4-methyl-1-piperazinyl)-3-pyridinyl]methyl}-2-(4-pyridinylthio)acetamide is its potential for drug resistance, which may arise due to mutations in the BTK protein or the activation of alternative signaling pathways.
Future Directions
There are several potential future directions for the development of N-{[2-(4-methyl-1-piperazinyl)-3-pyridinyl]methyl}-2-(4-pyridinylthio)acetamide and other BTK inhibitors. These include the optimization of the compound's pharmacokinetic and pharmacodynamic properties, the identification of biomarkers that can predict patient response and guide treatment decisions, and the evaluation of combination therapies that can enhance the efficacy of BTK inhibition. Additionally, N-{[2-(4-methyl-1-piperazinyl)-3-pyridinyl]methyl}-2-(4-pyridinylthio)acetamide may have potential applications in other diseases that involve dysregulated B-cell signaling, such as primary immunodeficiency disorders and certain viral infections.
Synthesis Methods
The synthesis of N-{[2-(4-methyl-1-piperazinyl)-3-pyridinyl]methyl}-2-(4-pyridinylthio)acetamide involves several steps, including the reaction of 4-methyl-1-piperazine with 2-bromo-3-pyridinecarboxaldehyde, followed by the reaction of the resulting intermediate with 4-pyridinethiol and 2-bromoacetamide. The final product is obtained after purification and characterization using various analytical techniques, such as nuclear magnetic resonance spectroscopy and mass spectrometry.
Scientific Research Applications
N-{[2-(4-methyl-1-piperazinyl)-3-pyridinyl]methyl}-2-(4-pyridinylthio)acetamide has been extensively studied in preclinical models of cancer and autoimmune diseases, and has shown promising results in terms of its ability to inhibit BTK activity and suppress the growth and survival of cancer cells and immune cells. The compound has been tested in various types of cancer, including lymphoma, leukemia, and multiple myeloma, and has also been evaluated in autoimmune diseases such as rheumatoid arthritis and lupus.
properties
IUPAC Name |
N-[[2-(4-methylpiperazin-1-yl)pyridin-3-yl]methyl]-2-pyridin-4-ylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5OS/c1-22-9-11-23(12-10-22)18-15(3-2-6-20-18)13-21-17(24)14-25-16-4-7-19-8-5-16/h2-8H,9-14H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVUDEPGVMDNUAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=CC=N2)CNC(=O)CSC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[2-(4-methyl-1-piperazinyl)-3-pyridinyl]methyl}-2-(4-pyridinylthio)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-chlorobenzyl)[5-(4-morpholinyl)-2-nitrophenyl]amine](/img/structure/B5131342.png)
![3-{1-[3-(2-methoxyphenyl)propanoyl]-4-piperidinyl}-N-(3-methylphenyl)propanamide](/img/structure/B5131347.png)
![{[5-(4-ethoxybenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B5131354.png)
![dimethyl 3,3'-[(9,10-dioxo-9,10-dihydroanthracene-1,5-diyl)diimino]dipropanoate](/img/structure/B5131355.png)



![6-chloro-3-{[2-(hydroxymethyl)-1-pyrrolidinyl]methyl}-4H-chromen-4-one](/img/structure/B5131396.png)
![2,4-dichloro-N-dibenzo[b,d]furan-3-ylbenzamide](/img/structure/B5131399.png)

![5-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-6-methyl-1,2,4-triazin-3(2H)-one](/img/structure/B5131427.png)

![benzyl 4-{[(4-chlorophenyl)sulfonyl]oxy}benzoate](/img/structure/B5131439.png)
![5-(3-fluoro-4-methoxyphenyl)-N-[2-(1H-pyrazol-1-yl)ethyl]-1,2,4-triazin-3-amine](/img/structure/B5131456.png)